Chemical properties of (3-hydroxycyclobutyl)methyl tosylate
Chemical properties of (3-hydroxycyclobutyl)methyl tosylate
Chemical Properties and Synthetic Utility of (3-Hydroxycyclobutyl)methyl Tosylate: An In-Depth Technical Guide
Executive Summary
In modern medicinal chemistry and molecular imaging, the design of conformationally restricted linkers is paramount for optimizing target binding kinetics and metabolic stability. (3-Hydroxycyclobutyl)methyl tosylate (CAS: 1356924-73-6) has emerged as a highly versatile, bifunctional building block[1]. Featuring a primary tosylate for facile nucleophilic substitution and a secondary alcohol for downstream functionalization, this compound serves as a critical intermediate in the synthesis of transient receptor potential ankyrin 1 (TRPA1) antagonists[2], mutant isocitrate dehydrogenase 1 (IDH1) inhibitors[3], and bioorthogonal positron emission tomography (PET) imaging probes[4].
This whitepaper provides a comprehensive analysis of its physicochemical properties, orthogonal reactivity pathways, and field-proven synthetic protocols.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of (3-hydroxycyclobutyl)methyl tosylate is essential for predicting its behavior during synthesis and purification. The cyclobutane ring exists in a puckered conformation, which relieves torsional strain but introduces dynamic pseudo-axial and pseudo-equatorial positioning for the hydroxyl and methyl tosylate substituents. This stereochemical reality dictates the trajectory of incoming nucleophiles during downstream reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | (3-hydroxycyclobutyl)methyl 4-methylbenzenesulfonate |
| CAS Registry Number | 1356924-73-6[1] |
| Molecular Formula | C12H16O4S[1] |
| Molecular Weight | 256.32 g/mol [1] |
| Topological Polar Surface Area (PSA) | 71.98 Ų[1] |
| Partition Coefficient (LogP) | ~2.55[1] |
| Storage Conditions | -20°C, Inert Atmosphere (Dark Place) |
Expert Insight: Tosylates are inherently prone to slow hydrolysis if exposed to atmospheric moisture. Storing the compound at -20°C under an inert gas (argon or nitrogen) is strictly required to maintain the integrity of the leaving group over extended periods.
Chemical Reactivity & Mechanistic Pathways
The synthetic value of (3-hydroxycyclobutyl)methyl tosylate lies in the orthogonality of its two functional groups.
The Tosylate as a Premier Leaving Group: The primary carbon attached to the cyclobutane ring is neopentyl-like, meaning it possesses a degree of steric hindrance. The selection of a p-toluenesulfonate (tosylate) group over a standard halide (such as bromide or chloride) is a calculated choice. The tosylate anion is exceptionally stable due to resonance delocalization across the sulfonate geometry, dramatically lowering the activation energy for S_N2 displacement. Furthermore, tosylates often yield highly crystalline intermediates, facilitating purification without the need for exhaustive chromatography.
Hydroxyl Group Orthogonality: While the tosylate undergoes S_N2 alkylation, the secondary alcohol remains available for independent manipulation. It can be oxidized to a cyclobutanone, inverted via a Mitsunobu reaction, or subjected to deoxofluorination using DAST (Diethylaminosulfur trifluoride) to yield a fluorocyclobutyl moiety[3].
Orthogonal reactivity pathways of (3-hydroxycyclobutyl)methyl tosylate.
Experimental Protocols & Synthetic Methodologies
The following protocols represent self-validating systems designed to maximize yield while mitigating common side reactions.
Protocol A: Synthesis via Benzyl Ether Hydrogenolysis
Objective: Deprotection of the benzyl-protected precursor to yield the free secondary alcohol[4]. Causality: Pearlman’s catalyst (Pd(OH)₂/C) is utilized instead of standard Pd/C due to its significantly higher activity for the cleavage of benzyl ethers. This allows the reaction to proceed at room temperature, preventing the thermal degradation of the sensitive tosylate group[4].
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Preparation: Dissolve the benzyl-protected precursor (e.g., 7.7 g, 22.23 mmol) in 60 mL of anhydrous methanol under a strict nitrogen atmosphere[4].
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Catalyst Addition: Carefully add Palladium hydroxide on carbon (Pd(OH)₂/C, 1.56 g, 2.23 mmol)[4]. Safety Note: Pd(OH)₂ is highly pyrophoric; it must be added to the solvent while blanketed in inert gas.
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Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂. Stir the mixture vigorously at room temperature for 2 hours[4].
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Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst[4]. Critical Step: Do not allow the Celite pad to dry completely while under vacuum to prevent autoignition of the palladium residues.
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Purification: Evaporate the filtrate under reduced pressure. Purify the crude product via silica gel flash chromatography using a gradient of 0-50% EtOAc in Heptane to isolate the pure compound[4].
Protocol B: General S_N2 Alkylation Workflow
Objective: C-N or C-O bond formation by displacing the tosylate group. Causality: The use of a polar aprotic solvent (DMF or Acetonitrile) strips the hydration shell from the nucleophile, significantly increasing its kinetic energy to attack the sterically hindered primary carbon.
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Activation: Dissolve the nucleophile (e.g., a phenol or amine, 1.0 eq) in anhydrous DMF.
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Deprotonation: Add a mild base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) to deprotonate the nucleophile.
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Alkylation: Add (3-hydroxycyclobutyl)methyl tosylate (1.2 eq). Heat the reaction mixture to 60-80°C and monitor via LC-MS.
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Workup: Quench with water and extract with EtOAc. Wash the organic layer extensively with a 5% aqueous LiCl solution or brine to remove residual DMF. Dry over Na₂SO₄ and concentrate.
Synthetic workflow from benzyl deprotection to API alkylation.
Applications in Drug Discovery & Molecular Imaging
(3-Hydroxycyclobutyl)methyl tosylate is not merely a theoretical building block; it is actively deployed in cutting-edge therapeutic and diagnostic research:
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TRPA1 Antagonists: In the optimization of small molecule antagonists for Transient Receptor Potential Ankyrin 1 (TRPA1)—a target for neuropathic pain and asthma—researchers utilize saturated cyclic linkers like cyclobutane[2]. Incorporating this ring restricts the conformational flexibility of the drug, reducing the entropic penalty required to adopt the "step-like" orientation necessary for optimal receptor binding[2].
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IDH1 Inhibitors: The compound is a key starting material in the synthesis of novel mutant IDH1 inhibitors[3]. By reacting the secondary alcohol with DAST, chemists introduce a fluorine atom (forming a fluorocyclobutyl moiety), which finely tunes the lipophilicity and metabolic half-life of the resulting oncology drug[3].
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Bioorthogonal PET Imaging Probes: The tosylate is utilized to synthesize ¹⁸F-labeled trans-cyclooctene (d-TCO) derivatives[4]. The cyclobutane linker provides the necessary steric bulk to stabilize the highly reactive TCO ring, while the hydroxyl group serves as the attachment point for the ¹⁸F radiolabel, enabling high-contrast bioorthogonal PET imaging in vivo[4].
References
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[1] 1356924-73-6_(3-羟基环丁基)甲基4-甲基苯磺酸酯CAS号:1356924-73-6. ChemSrc. URL:
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1517-82-4|(S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 4-methylbenzenesulfinate. BLD Pharm. URL:
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[4] Characterization of structurally diverse 18F-Labeled d-TCO derivatives as a PET probe for bioorthogonal imaging (Supporting Information). Amazon S3. URL:
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[3] ES2903390T3 - Methods for preparing new IDH1 inhibitors. Google Patents. URL:
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[2] Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. ACS Publications. URL:
